3-(4-Nitrophenoxy)benzaldehyde

Catalog No.
S2747766
CAS No.
17076-72-1
M.F
C13H9NO4
M. Wt
243.218
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Nitrophenoxy)benzaldehyde

CAS Number

17076-72-1

Product Name

3-(4-Nitrophenoxy)benzaldehyde

IUPAC Name

3-(4-nitrophenoxy)benzaldehyde

Molecular Formula

C13H9NO4

Molecular Weight

243.218

InChI

InChI=1S/C13H9NO4/c15-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)14(16)17/h1-9H

InChI Key

NGXQRTNNSHZDDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C=O

solubility

not available

3-(4-Nitrophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9NO4C_{13}H_{9}NO_{4}. It features a nitrophenoxy group attached to a benzaldehyde moiety, making it a significant compound in organic synthesis. The presence of both an aldehyde and a nitro group allows for diverse chemical reactivity, which is valuable in various chemical and biological applications.

Currently, there is no scientific literature available on the specific mechanism of action of 3-(4-Nitrophenoxy)benzaldehyde. Its potential applications and biological activity remain unexplored.

As with most nitro-aromatic compounds, 3-(4-Nitrophenoxy)benzaldehyde should be handled with care due to potential hazards. Specific data on its toxicity is not available, but it is advisable to assume:

  • Moderate to high toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact.
  • Skin and eye irritant: The presence of the nitro group can cause irritation upon contact with skin and eyes.
  • Fire hazard: The aromatic structure suggests some flammability, especially in the presence of an ignition source.

Organic Synthesis:

-(4-Nitrophenoxy)benzaldehyde can be used as a starting material for the synthesis of various organic compounds. For instance, it can be used to prepare:

  • Schiff bases: These are compounds with an azomethine group (C=N) formed by the condensation of a primary amine with a carbonyl group. Schiff bases derived from 3-(4-Nitrophenoxy)benzaldehyde have been investigated for their potential applications in liquid crystals [].
  • Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. 3-(4-Nitrophenoxy)benzaldehyde has been employed as a building block for the synthesis of various heterocycles, such as pyrazoles and triazoles, which are explored for their biological activities [, ].

Medicinal Chemistry:

The nitro group present in 3-(4-Nitrophenoxy)benzaldehyde makes it a potential candidate for the development of new drugs. Nitro-containing compounds are known to exhibit various biological activities, including:

  • Antimicrobial activity: Some studies have reported the antimicrobial activity of Schiff bases derived from 3-(4-Nitrophenoxy)benzaldehyde [].
  • Antioxidant activity: The nitro group can act as an electron acceptor, potentially contributing to the antioxidant properties of the molecule. However, specific research on the antioxidant activity of 3-(4-Nitrophenoxy)benzaldehyde is scarce.

Material Science:

-(4-Nitrophenoxy)benzaldehyde can be used as a precursor for the synthesis of functional materials. For example, it has been employed in the preparation of:

  • Photochromic materials: These materials change color upon exposure to light. Photochromic materials derived from 3-(4-Nitrophenoxy)benzaldehyde are being explored for potential applications in optical devices [].
  • Polymers: Polymers containing 3-(4-Nitrophenoxy)benzaldehyde units are being investigated for their potential applications in organic electronics and optoelectronic devices due to their interesting electrical and optical properties [].

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 3-(4-Aminophenoxy)benzaldehyde.
  • Oxidation: The aldehyde group can be oxidized to form 3-(4-Nitrophenoxy)benzoic acid, typically using oxidizing agents like potassium permanganate.
  • Substitution: The nitrophenoxy group can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups, leading to various substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium on carbon.
  • Oxidation: Potassium permanganate, sulfuric acid.
  • Substitution: Potassium carbonate, dimethylformamide.

The biological activity of 3-(4-Nitrophenoxy)benzaldehyde is linked to its structural properties. It has been studied for its potential role in enzyme-catalyzed reactions involving aldehydes and nitro compounds. The compound may exhibit antimicrobial properties and could serve as an inhibitor for specific enzymes due to its ability to interact with biological targets.

The synthesis of 3-(4-Nitrophenoxy)benzaldehyde typically involves the nucleophilic substitution of 4-chloronitrobenzene with 3-hydroxybenzaldehyde. This reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide, with heating applied to facilitate the reaction.

Industrial Production Methods

While detailed industrial methods are not extensively documented, large-scale production likely employs optimized versions of the laboratory synthesis methods to enhance yield and purity through advanced purification techniques like recrystallization and chromatography.

3-(4-Nitrophenoxy)benzaldehyde has several applications across different fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: The compound is used in studying enzyme mechanisms and interactions involving aldehydes and nitro compounds.
  • Industrial Use: It finds application in producing specialty chemicals and materials.

Studies on the interactions of 3-(4-Nitrophenoxy)benzaldehyde focus on its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nature of the nitro group enhances the susceptibility of the aromatic ring to nucleophilic attack. Additionally, the aldehyde group can participate in condensation reactions, forming Schiff bases and other derivatives.

Several compounds share structural similarities with 3-(4-Nitrophenoxy)benzaldehyde. Here are some notable examples:

  • 4-(4-Nitrophenoxy)benzaldehyde
  • 3-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde

Uniqueness

3-(4-Nitrophenoxy)benzaldehyde stands out due to its dual functionality—possessing both a nitrophenoxy group and an aldehyde group. This unique combination allows it to engage in a broader range of

XLogP3

3.2

Dates

Last modified: 08-16-2023

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